(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminumchloride
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Overview
Description
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride is a coordination compound that has garnered significant interest in the field of chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride typically involves the reaction of 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine in the presence of a suitable solvent. The resulting Schiff base is then reacted with aluminum chloride to form the desired coordination compound. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of aluminum.
Substitution: Ligand substitution reactions can occur, where the aluminum center can exchange ligands with other coordinating species.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Solvents: Solvents such as dichloromethane and acetonitrile are often used in these reactions.
Temperature and Pressure: Reactions are typically carried out at ambient temperature and pressure, although specific conditions may vary depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce various ligand-exchanged complexes.
Scientific Research Applications
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride involves its ability to coordinate with various substrates and catalyze specific reactions. The aluminum center plays a crucial role in facilitating these reactions by providing a site for substrate binding and activation. The molecular targets and pathways involved depend on the specific application and reaction being studied.
Comparison with Similar Compounds
Similar Compounds
(S,S)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride: This is the enantiomer of the compound and has similar properties but different stereochemistry.
N,N’-Bis(salicylidene)-1,2-cyclohexanediaminoaluminum chloride: This compound lacks the tert-butyl groups and has different steric and electronic properties.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-ethanediaminoaluminum chloride: This compound has a different diamine backbone, which affects its coordination behavior and reactivity.
Uniqueness
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoaluminum chloride is unique due to its specific stereochemistry and the presence of bulky tert-butyl groups
Properties
Molecular Formula |
C36H54AlCl3N2O2 |
---|---|
Molecular Weight |
680.2 g/mol |
IUPAC Name |
aluminum;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;trichloride |
InChI |
InChI=1S/C36H54N2O2.Al.3ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;3*1H/q;+3;;;/p-3/t29-,30-;;;;/m1..../s1 |
InChI Key |
LLAWSRITXLDNBP-ZYOJYBKFSA-K |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Al+3].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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